![molecular formula C14H12N2O B2861115 4-Benzooxazol-2-yl-benzylamine CAS No. 760111-76-0](/img/structure/B2861115.png)
4-Benzooxazol-2-yl-benzylamine
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Overview
Description
“4-Benzooxazol-2-yl-benzylamine” is a chemical compound with the IUPAC name [4-(1,3-benzoxazol-2-yl)phenyl]methanamine . It is a member of the benzoxazole family, which are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .
Molecular Structure Analysis
The molecular formula of “4-Benzooxazol-2-yl-benzylamine” is C14H12N2O . The molecular weight is 224.26 .
Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways . For example, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .
Physical And Chemical Properties Analysis
The melting point of “4-Benzooxazol-2-yl-benzylamine” is 169-170 °C, and the boiling point is predicted to be 361.4±25.0 °C . The predicted density is 1.257±0.06 g/cm3 .
Scientific Research Applications
- Benzoxazole derivatives have garnered attention for their potential as anticancer agents. Recent research (mostly after 2015) has focused on designing novel compounds with benzoxazole as their backbone. These compounds exhibit potent anticancer activity against various human cancer cell lines .
- Recent advances include the use of magnetic solid acid nanocatalysts for efficient benzoxazole synthesis. For instance, a nanocatalyst involving [Fe3O4@SiO2@Am-PPC-SO3H] has been employed to synthesize benzoxazoles with high yields .
Anticancer Activity
Synthetic Strategies and Drug Development
Alzheimer’s Disease Imaging
Mechanism of Action
Mode of Action
Benzoxazole derivatives have been reported to exhibit anticancer activity .
Biochemical Pathways
Benzoxazole derivatives have been found to affect various biochemical pathways, particularly those involved in cancer progression .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Benzoxazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Safety and Hazards
properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNBGUXOKGTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzooxazol-2-yl-benzylamine |
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